molecular formula C10H8FNO B8777954 6-Fluoro-1-methylquinolin-4(1H)-one CAS No. 108494-56-0

6-Fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B8777954
CAS No.: 108494-56-0
M. Wt: 177.17 g/mol
InChI Key: RECXZBCRYVVAKV-UHFFFAOYSA-N
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Description

6-Fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

108494-56-0

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-1-methylquinolin-4-one

InChI

InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3

InChI Key

RECXZBCRYVVAKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodomethane (6.9 ml) was added to a stirred suspension of 6-fluoro-4-hydroxyquinoline (16.3 g) and anhydrous potassium carbonate (15.2 g) in dry tetrahydrofuran (100 ml) at ambient temperature and stirring was continued for 18 hours. More iodomethane (1.8 ml) and anhydrous potassium carbonate (3.8 g) were added and stirring was continued for 4 hours at ambient temperature. Concentrated aqueous ammonia (specific gravity 0.88; 100 ml) was added and the mixture was evaporated to dryness. The residue was treated with water (200 ml) and extracted with dichloromethane (2×400 ml). The extract was dried and evaporated to dryness. The residue was crystallised from ethyl acetate to give the novel compound 6-fluoro-1-methyl-4-quinolone, m.p. 88°-89°.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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